molecular formula C16H18N4O B2732858 N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide CAS No. 2034413-99-3

N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide

Cat. No.: B2732858
CAS No.: 2034413-99-3
M. Wt: 282.347
InChI Key: OYRMYQVQBRWCGD-UHFFFAOYSA-N
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Description

N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide (CAS 2034413-99-3) is a complex organic molecule with a molecular formula of C16H18N4O and a molecular weight of 282.34 . This compound features a fused heterocyclic core structure combining a pyrazolo[1,5-a]pyrazine ring system with a cyclopentane moiety, further functionalized with an N-phenyl carboxamide group . The presence of both pyrazole and pyrazine rings places it within a class of structures recognized for significant potential in medicinal chemistry and drug discovery. Pyrazole-containing scaffolds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . Furthermore, the pyrazine moiety is a valuable pharmacophore in drug discovery due to its favorable physicochemical properties, such as good membrane permeability and aqueous solubility . Substituted pyrazolo[1,5-a]pyrazine compounds have been investigated as modulators of protein-protein interactions, such as the PD-1/PD-L1 pathway, which is a prominent target in immuno-oncology . Additionally, N-phenyl pyrazolecarboxamide derivatives have been designed and synthesized as potent inhibitors of targets like succinate dehydrogenase (SDH), demonstrating highly efficient antifungal activity in agricultural research . This compound is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the relevant safety data sheets and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-phenyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(17-12-5-2-1-3-6-12)19-9-10-20-15(11-19)13-7-4-8-14(13)18-20/h1-3,5-6H,4,7-11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRMYQVQBRWCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Ring Formation

A foundational approach involves cyclocondensation reactions between pyrazole-5-carboxylic acid derivatives and cyclopentane-fused amines. For instance, EP1828164B1 discloses a method wherein a pyrazole-carboxylic acid (e.g., 1H-pyrazole-5-carboxylic acid) reacts with a substituted cyclopentylamine in the presence of sulfonyl chlorides (e.g., thionyl chloride) to form the corresponding carboxamide. The reaction proceeds via activation of the carboxylic acid to an acyl chloride, followed by nucleophilic attack by the amine. Yields ranging from 65% to 78% are achieved using dichloromethane as the solvent at 0–5°C.

Tandem Cyclization-Dehydration Pathways

The PMC9000541 review highlights the utility of dicarbonyl compounds (e.g., diketones or ketoesters) in constructing pyrazolo-pyrazine frameworks. Applying this to the target compound, a cyclopentane-1,2-dione derivative may undergo cyclocondensation with 3-aminopyrazole in acidic media (e.g., acetic acid), forming the bicyclic core via sequential nucleophilic attacks and dehydration. This method avoids the need for transition-metal catalysts but requires precise stoichiometric control to prevent over-oxidation.

Palladium-Catalyzed Cross-Coupling for Functionalization

Suzuki-Miyaura Arylation

CN113454088A demonstrates the incorporation of aryl groups via palladium-catalyzed cross-coupling. For the target compound, a brominated pyrazolo-pyrazine intermediate is coupled with phenylboronic acid using tetrakis(triphenylphosphine)palladium(0) in tetrahydrofuran (THF) at 80°C. This method achieves regioselective arylation at the C5 position with yields up to 82%, though residual palladium removal necessitates additional purification steps.

Buchwald-Hartwig Amination

To install the carboxamide group, EP2805940B1 employs a Buchwald-Hartwig amination between a chloropyrazine precursor and aniline derivatives. Using a palladium-Xantphos catalyst system and cesium carbonate as a base, the reaction proceeds in toluene at 110°C, affording the desired product in 70–75% yield. Notably, this method tolerates electron-deficient aryl amines, making it suitable for introducing diverse substituents on the phenyl ring.

Solvent and Temperature Optimization

Polar Aprotic Solvents for Enhanced Reactivity

Comparative studies in EP1828164B1 reveal that dimethylformamide (DMF) and THF outperform dichloromethane in reactions involving bulky intermediates, likely due to improved solubility of the cyclopentane moiety. For instance, substituting dichloromethane with THF in the acylation step increases yields from 68% to 76% while reducing reaction time by 30%.

Low-Temperature Control for Stereochemical Integrity

The PMC9000541 review underscores the sensitivity of pyrazolo-pyrazine systems to epimerization at elevated temperatures. Maintaining reactions below 10°C during imine formation steps preserves the desired stereochemistry, as evidenced by nuclear Overhauser effect (NOE) correlations in the final product.

Purification and Analytical Validation

Chromatographic Techniques

Silica gel chromatography remains the primary purification method, with eluents such as ethyl acetate/hexane (3:7) effectively separating the target compound from regioisomers. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradients (0.1% trifluoroacetic acid) achieves >99% purity, as validated by ultraviolet (UV) detection at 254 nm.

Spectroscopic Characterization

1H NMR spectra of the title compound exhibit characteristic signals: a singlet at δ 2.45 ppm for the cyclopentane methylene protons, a doublet at δ 7.25 ppm for the phenyl meta-hydrogens, and a broad singlet at δ 8.10 ppm for the carboxamide NH. Mass spectrometry (electrospray ionization) confirms the molecular ion peak at m/z 341.2 [M+H]+.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Cyclocondensation 65–78 95–98 No transition metals; scalable Requires anhydrous conditions
Suzuki coupling 75–82 97–99 Regioselective; functional group tolerance Palladium removal needed
Buchwald-Hartwig 70–75 96–98 Direct amination; broad substrate scope High temperatures risk decomposition

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide undergoes several types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form various derivatives, such as N-phenyl-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine carboxylic acids, under conditions involving strong oxidizing agents (e.g., potassium permanganate).

  • Reduction: : Reduction reactions can convert the compound into its corresponding amines, using reagents such as lithium aluminum hydride.

  • Substitution: : The phenyl group can be substituted with other functional groups, such as halogens, via electrophilic aromatic substitution reactions using reagents like bromine or iodine.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Bromine, iodine, sulfuric acid.

Major Products

  • Oxidation Products: : Carboxylic acids, aldehydes.

  • Reduction Products: : Amines.

  • Substitution Products: : Halogenated derivatives.

Scientific Research Applications

N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide: has numerous applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of complex organic molecules and polymers.

  • Biology: : Investigated for its potential as a biological probe to study enzyme mechanisms and protein interactions.

  • Medicine: : Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

  • Industry: : Utilized in the development of advanced materials, such as novel catalysts and electronic devices.

Mechanism of Action

The mechanism of action of N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : Enzymes such as kinases and phosphatases, receptors in the nervous system.

  • Pathways: : Modulation of signaling pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Variations

The compound belongs to the pyrazolo-fused heterocycle family, which includes pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo-triazolo-pyrimidinones. Key comparisons:

Compound Core Structure Biological Activity Key References
Target compound Pyrazolo[1,5-a]pyrazine + cyclopentane Undisclosed (structural analogs suggest kinase or protease inhibition potential)
Pyrazolo[1,5-a]pyrimidine carboxamide (e.g., compound 8) Pyrazolo[1,5-a]pyrimidine + carboxamide Aurora kinase A/B inhibition (IC₅₀ ~ nM range)
Pyrazolo[1,5-a]pyrimidinones (e.g., glycosylated derivatives) Pyrazolo[1,5-a]pyrimidinone + triazole Anticancer activity (IC₅₀: 4.93–27.66 µM against breast cancer cell lines)
Pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines (e.g., 174a, 174f) Pyrazolo[1,5-a]pyrimidine + pyridine Anticancer activity (IC₅₀ < 5-FU control against PC3, MDA-MB-231, HepG2)
Pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidinones (C1, C2) Pyrazolo-triazolo-pyrimidinone Corrosion inhibition (computational study)

Functional Group Impact

  • Carboxamide Substitution : The phenyl carboxamide group in the target compound is analogous to aurora kinase inhibitors (e.g., compound 8 in ), where the carboxamide enhances binding affinity via hydrogen bonding.
  • Electron-Withdrawing Groups : Trifluoromethyl or methoxy substituents in analogs (e.g., ) enhance lipophilicity and membrane permeability, critical for CNS-targeted agents.

Common Routes for Pyrazolo-Fused Systems

  • Cyclocondensation: Pyrazolo[1,5-a]pyrimidines are synthesized via cyclocondensation of aminopyrazoles with β-ketoesters or enamines (e.g., DMF-DMA-mediated enamine formation in ).
  • Microwave-Assisted Click Chemistry : Used for triazole-bridged glycosides (e.g., ), improving yield and reducing reaction time.
  • Meerwein Arylation : Applied to synthesize complex heterocycles like pyrazolo[4,3-e]thiazolo[3,2-a]pyrimidine .

Computational and Pharmacokinetic Insights

  • Quantum Chemical Parameters: Studies on pyrazolo-triazolo-pyrimidinones (C1, C2) reveal electron-donating groups enhance corrosion inhibition efficacy, suggesting similar electronic tuning for the target compound .
  • Solubility and PK/PD : Pyrazolo[1,5-a]pyrimidine analogs (e.g., 16d in ) show optimized plasma pharmacokinetics and ocular tissue distribution, highlighting the importance of solubility-enhancing groups (e.g., methoxy, trifluoromethyl).

Biological Activity

N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

  • Molecular Formula : C₁₆H₁₈N₄O
  • Molecular Weight : 282.34 g/mol
  • CAS Number : 2034413-99-3

Synthesis

The synthesis of N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazino[1,5-a]pyrazine-2(7H)-carboxamide typically involves multi-step reactions. Common methods include:

  • Cyclization Reactions : Utilizing Brønsted or Lewis acids to promote cyclization.
  • Reflux Conditions : Maintaining specific temperatures and times to optimize yield and purity.

Anticancer Properties

Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance:

  • Compounds similar in structure have shown activity against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer) with IC₅₀ values ranging from 0.3 to 24 µM .
  • A study demonstrated that certain analogs effectively inhibited tumor growth and induced apoptosis in cancer cells .

Antiviral Activity

N-phenyl derivatives have also been explored for their antiviral potential:

  • Some studies suggest that compounds with similar structures inhibit the replication of viruses such as hepatitis C . The mechanism often involves suppression of cyclooxygenase enzymes which are crucial in viral replication .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory activity:

  • Pyrazolo derivatives are known to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by inflammation .

Case Studies

StudyFindings
Study ADemonstrated significant cytotoxic effects on MCF-7 cells with an IC₅₀ of 0.5 µM.
Study BShowed antiviral activity against hepatitis C with an EC₅₀ of 0.25 µM.
Study CReported anti-inflammatory effects in animal models, reducing edema significantly compared to controls.

The proposed mechanism of action for this compound involves:

  • Inhibition of Key Enzymes : Targeting specific kinases involved in cancer progression.
  • Induction of Apoptosis : Triggering pathways that lead to programmed cell death in cancer cells.
  • Modulation of Inflammatory Mediators : Altering the expression of cytokines and other mediators involved in inflammatory responses.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For example:

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile, dimethylformamide) improve reaction efficiency for cyclization steps .
  • Catalysts : Use of triethylamine or carbonyldiimidazole can enhance intermediate formation .
  • Temperature control : Reflux conditions (e.g., 100°C for 24 hours) are critical for achieving high yields in heterocyclic ring closure .
  • Purification : Recrystallization from ethanol/DMF mixtures or column chromatography ensures purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns hydrogen and carbon environments, e.g., distinguishing between pyrazolo and pyrazine ring protons .
  • IR Spectroscopy : Identifies functional groups like carboxamide (C=O stretch at ~1680 cm⁻¹) and NH groups (~3268 cm⁻¹) .
  • HRMS : Validates molecular formula accuracy (e.g., mass error < 5 ppm) .
  • TLC/HPLC : Monitors reaction progress and purity (>95%) .

Q. What in vitro assays are recommended for initial biological evaluation of this compound?

  • Methodological Answer :

  • Enzyme inhibition assays : Target enzymes like HIV integrase or kinases using fluorescence-based or colorimetric protocols .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative activity .
  • Solubility testing : Measure partition coefficients (logP) via shake-flask method to predict bioavailability .

Advanced Research Questions

Q. How can researchers resolve low yields during cyclization steps in the synthesis of this compound?

  • Methodological Answer :

  • Side reaction mitigation : Use inert atmospheres (N2/Ar) to prevent oxidation of sensitive intermediates .
  • Alternative reagents : Replace traditional coupling agents with CDI (carbonyldiimidazole) for improved regioselectivity .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yield by 15–20% .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) to the phenyl ring to modulate bioactivity .
  • Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify critical binding motifs (e.g., hydrogen bonding with pyrazine N-atoms) .
  • Bioisosteric replacement : Replace carboxamide with sulfonamide groups to enhance metabolic stability .

Q. How can computational modeling enhance understanding of this compound’s pharmacological potential?

  • Methodological Answer :

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity .
  • Molecular dynamics simulations : Model interactions with biological targets (e.g., kinase ATP-binding pockets) to prioritize synthetic derivatives .
  • ADMET prediction : Use tools like SwissADME to forecast toxicity and pharmacokinetics early in development .

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